N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-based acetamide derivative. Its core structure comprises a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a sulfanyl-acetamide group at position 2 and a 4-methoxyphenylmethyl moiety at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-14-3-6-16(24)11-19(14)25-20(28)13-32-23-26-18-9-10-31-21(18)22(29)27(23)12-15-4-7-17(30-2)8-5-15/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBXFLFLCUBQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the methoxybenzyl group and the chloro-methylphenyl moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thienopyrimidine-Based Acetamides
Bioactivity and Mode of Action
Bioactivity Profiling
Compounds with the thienopyrimidinone-acetamide scaffold exhibit clustered bioactivity profiles, suggesting shared modes of action. For example:
- Target Compound: Hypothesized kinase inhibition (based on structural similarity to known kinase inhibitors in and ).
- N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide: Reported antimicrobial activity against Gram-positive pathogens (CAS 1040631-92-2, ).
Hierarchical clustering of bioactivity data () reveals that structural analogs with chloro-substituted phenyl groups (e.g., 5-chloro-2-methylphenyl) cluster together, indicating conserved target interactions.
Protein Target Interactions
Molecular dynamics studies () suggest that the sulfanyl-acetamide linker facilitates hydrogen bonding with kinase ATP-binding pockets. Substituents like 4-methoxyphenylmethyl (target compound) enhance hydrophobic interactions, while allyl or furan groups () may alter binding specificity.
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Data
- NMR Analysis: Chemical shifts in aromatic regions (e.g., 7.2–7.5 ppm) confirm conserved π-conjugation in the thienopyrimidine core. Shifts in regions A and B () correlate with substituent electronic effects.
- Mass Spectrometry : Analogues with bulky substituents (e.g., 4-methoxyphenylmethyl) show higher molecular weights and distinct fragmentation pathways .
Computational Similarity Metrics
Tanimoto and Dice indices () quantify structural similarity:
- Target Compound vs. N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo...}acetamide: Tanimoto = 0.85 (high similarity due to shared chloro-phenyl and thienopyrimidine motifs).
- Target Compound vs. 2-{[5-(5-Methylfuran-2-yl)-4-oxo-3-allyl...}acetamide : Tanimoto = 0.62 (lower similarity due to divergent substituents).
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with notable biological activity, particularly in the field of cancer therapeutics. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core , characterized by several functional groups that enhance its pharmacological properties. The presence of a chloro-substituted aromatic ring and a methoxy group contributes to its potential as an enzyme inhibitor, specifically targeting pathways involved in cancer progression.
Structural Formula
Research indicates that this compound acts primarily as an EZH2 inhibitor , which is crucial in regulating gene expression related to cell proliferation and differentiation. EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2), and its inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
Anticancer Properties
This compound has demonstrated significant activity against various cancer cell lines. In vitro studies have shown promising results:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 1.88 | Apoptosis induction |
| NCI-H460 | 0.39 | Cell cycle arrest |
| HepG2 | 0.46 | Inhibition of proliferation |
These results indicate that the compound not only inhibits cell growth but also triggers apoptosis in sensitive cell lines.
Case Studies and Research Findings
- Inhibition of EZH2 : A study highlighted that derivatives of thieno[3,2-d]pyrimidines effectively inhibit EZH2, leading to decreased proliferation in cancer cells. This property is particularly relevant for cancers with high EZH2 expression levels.
- Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound with target proteins. These studies suggest strong interactions with active sites of EZH2 and other related enzymes, confirming its role as a selective inhibitor .
- Synergistic Effects : Research has also explored the potential for this compound to enhance the efficacy of existing chemotherapeutics when used in combination therapies. Preliminary findings suggest that it may sensitize certain cancer cells to other agents, improving overall treatment outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
